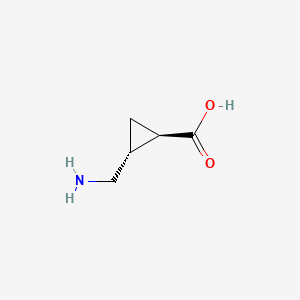

![molecular formula C9H5ClN2O2S2 B1223338 5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid CAS No. 338760-78-4](/img/structure/B1223338.png)

5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid

Overview

Description

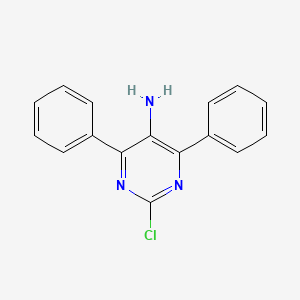

5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid is a heterocyclic compound that features a thiadiazole ring substituted with a chlorophenyl group and a carboxylic acid group

Mechanism of Action

Target of Action

The primary target of 5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid is human glycolate oxidase (hGOX) . hGOX is a peroxisomal flavoenzyme that plays a crucial role in the metabolism of glyoxylate .

Mode of Action

The compound interacts with its target, hGOX, by binding to the active site of the enzyme . The inhibitor heteroatoms of the compound interact with five active-site residues that have been implicated in catalysis in homologous flavodehydrogenases of L-2-hydroxy acids . In addition, the chlorophenyl substituent of the compound is surrounded by nonconserved hydrophobic residues .

Biochemical Pathways

The compound affects the pathway leading to the production of glyoxylate, a metabolite generated by hGOX at the expense of oxygen . When the normal metabolism of glyoxylate is impaired, glyoxylate yields oxalate, which forms insoluble calcium deposits, particularly in the kidneys .

Result of Action

The binding of the compound to hGOX inhibits the enzyme’s activity, thereby affecting the production of glyoxylate . This could potentially prevent the formation of insoluble calcium deposits in the kidneys caused by the accumulation of oxalate .

Biochemical Analysis

Biochemical Properties

5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. One notable interaction is with human glycolate oxidase, a peroxisomal flavoenzyme involved in the metabolism of glycolate. The compound binds to the active site of glycolate oxidase, inhibiting its activity and thereby affecting the production of glyoxylate . This interaction is crucial for understanding the compound’s potential therapeutic applications, especially in conditions where glycolate oxidase activity is dysregulated.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of glycolate oxidase by this compound can lead to altered levels of glyoxylate and oxalate, impacting cellular metabolism and potentially leading to the formation of insoluble calcium oxalate deposits . Additionally, the compound’s interaction with other cellular proteins and enzymes can further influence gene expression and signaling pathways, contributing to its overall cellular effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through enzyme inhibition. The compound binds to the active site of glycolate oxidase, forming a stable complex that prevents the enzyme from catalyzing the oxidation of glycolate to glyoxylate . This binding interaction involves several key residues within the active site, highlighting the specificity of the compound for glycolate oxidase. Additionally, the presence of the chlorophenyl group enhances the compound’s binding affinity through hydrophobic interactions with nonconserved residues surrounding the active site .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, maintaining its inhibitory activity over extended periods . Prolonged exposure to certain environmental factors, such as light and temperature fluctuations, can lead to gradual degradation and reduced efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound’s inhibitory effects on glycolate oxidase persist, although the extent of inhibition may diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits glycolate oxidase without causing significant adverse effects . At higher doses, the compound can induce toxicity, leading to adverse effects such as renal damage and impaired metabolic function . Threshold effects have been observed, where a specific dosage range maximizes the compound’s therapeutic benefits while minimizing toxicity . These findings underscore the importance of optimizing dosage regimens for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with glycolate oxidase. By inhibiting this enzyme, the compound affects the metabolism of glycolate and glyoxylate, leading to altered levels of these metabolites . This inhibition can also impact downstream metabolic pathways, including the formation of oxalate and its subsequent effects on calcium oxalate deposition . Additionally, the compound may interact with other enzymes and cofactors involved in related metabolic processes, further influencing metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s hydrophobic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets . Once inside the cell, the compound can interact with various binding proteins that influence its localization and accumulation . These interactions are crucial for the compound’s bioavailability and overall efficacy in biochemical reactions and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is primarily within the peroxisomes, where it exerts its inhibitory effects on glycolate oxidase . The compound’s targeting to peroxisomes is facilitated by specific post-translational modifications and targeting signals that direct it to this organelle . Within the peroxisomes, the compound can effectively inhibit glycolate oxidase, leading to the observed biochemical and cellular effects . Additionally, the compound may localize to other subcellular compartments, depending on its interactions with various cellular proteins and enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with 4-chlorobenzenethiol.

Formation of Thiadiazole Ring: The thiol group reacts with thiosemicarbazide under acidic conditions to form the thiadiazole ring.

Carboxylation: The resulting thiadiazole intermediate is then carboxylated using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines (if nitro groups are present).

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. For example, it has been shown to inhibit glycolate oxidase, an enzyme involved in photorespiration in plants .

Medicine

In medicinal chemistry, derivatives of this compound have been explored for their antiviral and antibacterial properties . These derivatives can potentially be developed into new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings, due to its ability to form stable, functionalized structures.

Comparison with Similar Compounds

Similar Compounds

5-[(4-Chlorophenyl)sulfanyl]-1,3,4-thiadiazole-2-sulfonamide: This compound shares a similar thiadiazole ring structure but differs in the position and type of substituents.

5-[(4-Chlorophenyl)sulfanyl]-1,2,4-triazole-3-carboxylic acid: Another heterocyclic compound with a similar chlorophenyl group but a different ring system.

Uniqueness

5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as an enzyme inhibitor make it a valuable compound in research and industry.

Properties

IUPAC Name |

5-(4-chlorophenyl)sulfanylthiadiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2S2/c10-5-1-3-6(4-2-5)15-9-7(8(13)14)11-12-16-9/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDYKFFAREALEPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC2=C(N=NS2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377259 | |

| Record name | 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338760-78-4 | |

| Record name | 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N-(1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)benzamide](/img/structure/B1223255.png)

![N-(3-cyano-4-ethyl-5-methyl-2-thiophenyl)-3-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1223257.png)

![2-methoxy-6-[4-(4-methyl-1-piperazinyl)-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1223261.png)

![ethyl 5-[(4-methylpiperidin-1-yl)methyl]-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B1223267.png)

![(E)-3-(5-bromo-2-methoxyphenyl)-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]prop-2-enamide](/img/structure/B1223272.png)

![5-(4,5-dimethyl-6-oxo-1-cyclohexa-2,4-dienylidene)-N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B1223273.png)

![2-tert-butyl-4-[(4-chlorophenyl)thio]-5-methyl-1H-pyrazol-3-one](/img/structure/B1223274.png)

![4-[(Z)-(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B1223279.png)